Welcome to the BenchChem Online Store!
molecular formula C11H14INOS B8394381 N-(4-iodobenzylidene)-2-methylpropane-2-sulfinamide

N-(4-iodobenzylidene)-2-methylpropane-2-sulfinamide

Cat. No. B8394381
M. Wt: 335.21 g/mol
InChI Key: IJVMPEORRGTEGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08933104B2

Procedure details

4-Iodobenzaldehyde (1.26 g, 5.43 mmol) was dissolved in dichloromethane (41.8 mL). 2-methylpropane-2-sulfinamide (0.679 g, 5.43 mmol) was added, followed by titanium(IV) ethoxide (2.25 mL, 10.9 mmol). The reaction was heated to reflux for 1 hour. The reaction was then allowed to cool to room temperature and stir for 18 hours. Methanol (8.0 mL) and saturated sodium bicarbonate (1.5 mL) were added to the reaction mixture. The resulting slurry was filtered through sodium sulfate, and rinsed with ethyl acetate. The filtrate was concentrated to yield the title compound N-(4-iodobenzylidene)-2-methylpropane-2-sulfinamide (1.69 g, 93%) as a white solid. 1H NMR (400 MHz, CDCl3, δ): 8.51 (s, 1H), 7.80-7.84 (m, 2H), 7.53-7.57 (m, 2H), 1.25 (s, 9H). MS (M+1): 336.0.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
41.8 mL
Type
solvent
Reaction Step One
Quantity
0.679 g
Type
reactant
Reaction Step Two
Quantity
8 mL
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Name
titanium(IV) ethoxide
Quantity
2.25 mL
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[CH:4][CH:3]=1.[CH3:10][C:11]([S:14]([NH2:16])=[O:15])([CH3:13])[CH3:12].CO.C(=O)(O)[O-].[Na+]>ClCCl.[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC>[I:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[N:16][S:14]([C:11]([CH3:13])([CH3:12])[CH3:10])=[O:15])=[CH:4][CH:3]=1 |f:3.4,6.7.8.9.10|

Inputs

Step One
Name
Quantity
1.26 g
Type
reactant
Smiles
IC1=CC=C(C=O)C=C1
Name
Quantity
41.8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.679 g
Type
reactant
Smiles
CC(C)(C)S(=O)N
Step Three
Name
Quantity
8 mL
Type
reactant
Smiles
CO
Name
Quantity
1.5 mL
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
titanium(IV) ethoxide
Quantity
2.25 mL
Type
catalyst
Smiles
[O-]CC.[Ti+4].[O-]CC.[O-]CC.[O-]CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting slurry was filtered through sodium sulfate
WASH
Type
WASH
Details
rinsed with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
IC1=CC=C(C=NS(=O)C(C)(C)C)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.69 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.